Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate
Description
Significance of Pyrazole (B372694) Heterocycle in Contemporary Drug Discovery and Development
The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a privileged position in the field of medicinal chemistry. mdpi.comjcchems.com Its unique structural and electronic properties have made it a versatile scaffold for the development of a wide array of therapeutic agents. nih.govingentaconnect.com Pyrazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antidepressant effects. jcchems.comnih.govmdpi.comnih.gov
The significance of the pyrazole nucleus is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). mdpi.comnih.gov This demonstrates the clinical success and therapeutic value of pyrazole-based molecules in treating a variety of diseases. researchgate.net The ability of the pyrazole ring to interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, metal coordination, and other non-covalent interactions, contributes to its widespread utility in drug design. ingentaconnect.com Consequently, the synthesis and biological evaluation of novel pyrazole derivatives remain an active and important area of research in both academic and industrial settings, aiming to discover new and more effective therapeutic agents. mdpi.comresearchgate.net
Overview of Bioactive Molecules Incorporating Pyrazole Scaffolds
The versatility of the pyrazole scaffold is evident in the diverse range of bioactive molecules that incorporate this heterocyclic ring. nih.govnih.gov These compounds span a wide range of therapeutic categories, highlighting the adaptability of the pyrazole core in drug development. ingentaconnect.com Several pyrazole-containing drugs have successfully reached the market and are used to treat various conditions, from inflammation and pain to cancer and obesity. mdpi.comnih.govresearchgate.net The substitution pattern on the pyrazole ring can be readily modified, allowing medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency, selectivity, and pharmacokinetic profiles. nih.gov Below is a table showcasing some prominent examples of bioactive molecules that feature a pyrazole scaffold.
| Drug Name | Therapeutic Application |
| Celecoxib | Anti-inflammatory, Analgesic (COX-2 inhibitor) mdpi.comnih.gov |
| Rimonabant | Anti-obesity (Cannabinoid receptor 1 antagonist) mdpi.comnih.govresearchgate.net |
| Crizotinib | Anticancer (ALK and ROS1 inhibitor) nih.govmdpi.com |
| Anagliptin | Antidiabetic (DPP-4 inhibitor) mdpi.com |
| Tepoxalin | Anti-inflammatory (COX/LOX inhibitor) mdpi.comnih.gov |
| Difenamizole | Analgesic mdpi.comnih.govresearchgate.net |
| Betazole | H2-receptor agonist mdpi.comnih.govresearchgate.net |
| Fezolamine | Antidepressant mdpi.comnih.govresearchgate.net |
| Pyrazofurin | Antiviral mdpi.com |
| Lonazolac | Anti-inflammatory mdpi.com |
| Mepirizole | Analgesic, Anti-inflammatory mdpi.com |
This table is not exhaustive but provides a representative sample of the therapeutic applications of pyrazole-based drugs.
Rationale for the Academic Investigation of Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate and Related Structures
The academic investigation into "this compound" is driven by the well-established therapeutic potential of the pyrazole core structure. jcchems.comnih.gov The synthesis of novel pyrazole derivatives is a fundamental strategy in medicinal chemistry aimed at the discovery of new drug candidates with improved or novel biological activities. mdpi.comresearchgate.net The specific structural features of this compound provide a clear rationale for its investigation.
The core of the molecule is the pyrazole ring, a known pharmacophore associated with a wide range of biological effects. mdpi.comnih.gov The substituents on this core, the 4-butylphenyl group at the 5-position and the ethyl carboxylate group at the 3-position, are strategically chosen to modulate the physicochemical and pharmacological properties of the parent scaffold.
The 4-butylphenyl group introduces a significant lipophilic character to the molecule. This can influence its pharmacokinetic profile, such as absorption, distribution, metabolism, and excretion (ADME). The butyl group may enhance the molecule's ability to cross biological membranes and could potentially lead to stronger interactions with hydrophobic pockets within target proteins.
The ethyl carboxylate group serves as a versatile functional handle. It can participate in hydrogen bonding with biological targets and also offers a site for further chemical modifications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other functional groups, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Therefore, the synthesis and biological evaluation of this compound and related structures are part of a rational drug design approach. By systematically modifying the substituents on the proven pyrazole scaffold, researchers aim to explore new chemical space and identify novel compounds with potential therapeutic applications, possibly leading to the development of next-generation drugs.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-6-12-7-9-13(10-8-12)14-11-15(18-17-14)16(19)20-4-2/h7-11H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHUWSVTFIADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**synthetic Methodologies and Chemical Derivatization of Ethyl 5 4 Butylphenyl 1h Pyrazole 3 Carboxylate**
Historical Context and Evolution of Pyrazole (B372694) Synthetic Chemistry
The field of pyrazole chemistry dates back to the late 19th century, with German chemist Ludwig Knorr first coining the term "pyrazole" in 1883. wikipedia.orgmdpi.com Knorr's pioneering work involved the reaction of ethyl acetoacetate with phenylhydrazine, which established the foundational method for pyrazole synthesis: the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.govglobalresearchonline.netpharmajournal.net This approach, often referred to as the Knorr pyrazole synthesis, remains one of the most straightforward and widely used methods for creating polysubstituted pyrazoles. mdpi.comnih.gov
Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound itself. mdpi.comglobalresearchonline.net Another classical method was developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane. wikipedia.org
Over the decades, the synthetic routes to the pyrazole nucleus have undergone numerous modifications and advancements. mdpi.comnih.gov The initial syntheses have been expanded to include a vast array of precursors and reaction conditions. Key evolutionary steps include the use of α,β-unsaturated aldehydes and ketones, acetylenic ketones, and various other 1,3-difunctional compounds as the three-carbon source for the pyrazole ring. wikipedia.orgmdpi.commdpi.com The development of methods for controlling regioselectivity in reactions involving unsymmetrical 1,3-dicarbonyl compounds has been a significant area of research. mdpi.comresearchgate.net The evolution of pyrazole synthesis has been driven by the quest for greater efficiency, diversity, and the incorporation of green chemistry principles, leading to the modern techniques discussed in subsequent sections. dergipark.org.trrsc.org
Optimized Synthetic Routes for Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate and Analogues
The synthesis of this compound, a substituted pyrazole-3-carboxylate, is typically achieved through the well-established Knorr condensation pathway. This involves the reaction between a hydrazine and a suitable β-dicarbonyl compound.
The formation of the pyrazole core for this specific compound relies on the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl precursor.
Reactant Selection:
Hydrazine Source: The most common and direct reactant is hydrazine hydrate (B1144303) (N₂H₄·H₂O). The use of unsubstituted hydrazine results in an N-H pyrazole, which can be further functionalized if desired.
Dicarbonyl Precursor: The key precursor is a β-ketoester, specifically an ester of 4-(4-butylphenyl)-2,4-dioxobutanoic acid. A common laboratory approach involves the in situ generation of this dicarbonyl compound. This is typically achieved via a Claisen condensation between 4'-butylacetophenone and diethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. mdpi.comnih.gov The resulting diketoester is then reacted directly with hydrazine without isolation. mdpi.comnih.gov
Reaction Conditions: The condensation reaction is generally performed under reflux in a suitable solvent. The choice of solvent and catalyst can influence reaction time and yield.
Solvents: Ethanol or glacial acetic acid are commonly used solvents for this type of cyclization. nih.gov
Catalysts: The reaction can be catalyzed by either acids (e.g., a drop of concentrated sulfuric acid) or bases. researchgate.net In many cases, the reaction proceeds efficiently without an additional catalyst, particularly when using glacial acetic acid as the solvent.
Temperature: Heating the reaction mixture, typically to reflux, is necessary to drive the condensation and subsequent cyclization to completion.
| Carbon Source (Precursors) | Nitrogen Source | Typical Solvents | Typical Conditions | Product Type |
|---|---|---|---|---|
| 1,3-Diketones (e.g., Acetylacetone) | Hydrazine Hydrate | Ethanol, Acetic Acid | Reflux | 3,5-Disubstituted Pyrazole |
| β-Ketoesters (e.g., Ethyl Acetoacetate) | Phenylhydrazine | Ethanol | Reflux | 1,3,5-Trisubstituted Pyrazolone |
| 4'-Butylacetophenone + Diethyl Oxalate | Hydrazine Hydrate | Ethanol | 1. Base (e.g., NaOEt) for Claisen Condensation 2. Acidification & Reflux for Cyclization | This compound |
| α,β-Unsaturated Ketones (Chalcones) | Hydrazine Hydrate | Ethanol, Acetic Acid | Reflux, often followed by oxidation | Substituted Pyrazole (via Pyrazoline intermediate) nih.gov |
To improve efficiency, reduce environmental impact, and shorten reaction times, modern organic synthesis has incorporated several advanced techniques applicable to the formation of pyrazoles. dergipark.org.trrsc.org
Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis. dergipark.org.trresearchgate.net For pyrazole synthesis, MW heating can dramatically reduce reaction times from hours to minutes while often improving yields. rsc.orgresearchgate.net The reaction of a 1,3-dicarbonyl compound with hydrazine under microwave irradiation, often in a solvent-free condition or using a high-boiling polar solvent, provides an efficient route to the desired pyrazole. dergipark.org.trresearchgate.net This technique offers benefits of better selectivity and thermal stability. benthamdirect.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of pyrazoles. benthamdirect.com Ultrasound irradiation promotes reactions through acoustic cavitation, leading to higher yields and significantly shorter reaction times compared to conventional heating methods. asianpubs.org The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine has been successfully demonstrated under ultrasound irradiation, highlighting its utility as an eco-friendly alternative. asianpubs.org
Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product that incorporates portions of all reactants. mdpi.com This strategy is highly atom-economical and efficient. beilstein-journals.orgacs.org While a direct three-component synthesis for this compound is less common, related structures like pyrazole-4-carboxylates can be synthesized via a three-component reaction of aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Such strategies often utilize catalysts to facilitate the cascade of reactions required to build the final heterocyclic product. rsc.org
| Technique | Typical Reaction Time | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Heating | Several hours to days | Well-established, simple equipment | Long reaction times, high energy consumption, potential for side products |
| Microwave Irradiation | Minutes to a few hours | Rapid heating, increased reaction rates, higher yields, improved selectivity. rsc.orgbenthamdirect.com | Requires specialized equipment, potential for pressure buildup |
| Ultrasound Irradiation | Minutes to a few hours | Enhanced reaction rates, milder conditions, improved yields. benthamdirect.comasianpubs.org | Requires specialized equipment, effect can be localized |
| Multicomponent Reactions (MCRs) | Varies (minutes to hours) | High atom economy, step efficiency, operational simplicity, rapid generation of molecular diversity. mdpi.combeilstein-journals.org | Optimization can be complex, scope may be limited for specific substitution patterns |
Following the synthesis of this compound, a rigorous assessment of its purity and structural integrity is crucial. Several analytical methods are employed for this purpose.
Chromatographic Methods: Thin-layer chromatography (TLC) is used extensively to monitor the progress of the reaction and to get a preliminary indication of product purity. sabanciuniv.edu For purification, column chromatography is the standard method to separate the desired compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) can be used to determine the exact percentage purity of the final product. pharmajournal.net
Spectroscopic Methods: These techniques are essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, confirming the successful formation of the pyrazole ring and the presence of all substituents. pharmajournal.nettutorchase.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which confirms its elemental composition. pharmajournal.net
Physical Constant Determination: The melting point of a solid organic compound is a classic indicator of purity. libretexts.orgalmerja.com A pure crystalline solid will have a sharp and defined melting point range, whereas an impure sample will typically melt over a broader and depressed temperature range. sabanciuniv.edututorchase.com
| Methodology | Purpose | Information Provided |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Number of components in a mixture, relative polarity |
| Column Chromatography | Purification | Separation of the target compound from impurities |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | Percentage purity of the final sample |
| Melting Point Determination | Purity assessment | A sharp melting range indicates high purity. sabanciuniv.edu |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation | Detailed map of the carbon-hydrogen framework of the molecule |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular weight and fragmentation pattern, confirming identity |
Strategies for Analogue Design and Synthesis
The pyrazole ring is a versatile scaffold that allows for structural modifications at several positions, enabling the synthesis of a diverse library of analogues for various research applications. nih.govchim.it
For this compound, there are four primary sites for structural modification to generate analogues.
N1-Position: The unsubstituted N-H group is a prime site for derivatization. It can be readily alkylated, acylated, or arylated using appropriate electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions. Alternatively, starting the initial synthesis with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) directly yields an N1-substituted pyrazole. nih.gov
C4-Position: The C4 position of the pyrazole is nucleophilic and can undergo electrophilic substitution. Reactions such as the Vilsmeier-Haack reaction can introduce a formyl group (-CHO), which can then be used as a handle for further transformations. mdpi.com Halogenation at this position is also a common modification. encyclopedia.pub
C3-Ester Group: The ethyl carboxylate at the C3 position is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides by coupling with various amines. dergipark.org.tr It can also be reduced to a primary alcohol or converted to other esters.
C5-Aryl Group: The 4-butylphenyl substituent at the C5 position can be varied. This is typically achieved by starting the synthesis with a different substituted acetophenone in the initial Claisen condensation step. Using acetophenones with different alkyl chains or with other functional groups (e.g., methoxy, halogen, nitro) on the phenyl ring would lead to a variety of C5-aryl substituted pyrazole analogues.
| Modification Site | Synthetic Strategy | Example Reactants/Reagents | Resulting Analogue Type |
|---|---|---|---|
| N1-Position | N-Alkylation / N-Arylation | Alkyl halides (e.g., CH₃I), Phenylboronic acid | N1-Alkyl/Aryl Pyrazoles |
| N1-Position | Use of Substituted Hydrazine | Methylhydrazine, Phenylhydrazine | N1-Substituted Pyrazoles from start |
| C4-Position | Electrophilic Substitution (Vilsmeier-Haack) | POCl₃, DMF | C4-Formyl Pyrazoles |
| C3-Ester Group | Hydrolysis and Amide Coupling | 1. NaOH/H₂O 2. Amine, Coupling agent (e.g., EDC) | C3-Carboxamide Pyrazoles |
| C5-Aryl Group | Varying the Starting Ketone | 4'-Methoxyacetophenone, 4'-Chloroacetophenone | C5-(Substituted-phenyl) Pyrazoles |
Derivatization of the Phenyl and Butyl Moietiesresearchgate.net
The structure of this compound offers multiple sites for chemical modification, including the phenyl and butyl groups, allowing for the synthesis of a diverse library of analogues.
Phenyl Moiety: The 4-butylphenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the butyl group (ortho-, para-directing) and the pyrazole ring will influence the position of substitution. Common electrophilic substitution reactions that could be explored include:
Nitration: Introduction of a nitro group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid.
Halogenation: Bromination or chlorination can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups, respectively, onto the phenyl ring, although the presence of the deactivating pyrazole ring might necessitate harsh reaction conditions.
It is important to note that the pyrazole ring itself is susceptible to electrophilic attack, typically at the C-4 position. rrbdavc.orgquora.com Reaction conditions would need to be carefully controlled to achieve selective substitution on the phenyl ring.
Butyl Moiety: The n-butyl group is generally less reactive. However, functionalization at the benzylic position (the carbon atom attached to the phenyl ring) is a potential avenue for derivatization. Reactions such as benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups at this position.
Table 2: Potential Derivatization Reactions of the Phenyl and Butyl Moieties
| Moiety | Reaction Type | Typical Reagents | Potential Functional Group Introduced |
| Phenyl | Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Phenyl | Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl |
| Phenyl | Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
| Butyl (Benzylic Position) | Radical Halogenation | NBS, light/radical initiator | -Br |
| Butyl (Benzylic Position) | Oxidation | KMnO₄, K₂Cr₂O₇ | -COOH (requires cleavage of C-C bond) |
Exploration of Ester Group Modifications
The ethyl ester functional group at the 3-position of the pyrazole ring is a versatile handle for further chemical transformations, primarily through nucleophilic acyl substitution reactions.
Hydrolysis: The most fundamental modification is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-(4-butylphenyl)-1H-pyrazole-3-carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification.
Amidation: The resulting carboxylic acid can then be converted into a wide range of amides by reaction with various amines. This transformation usually requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Alternatively, direct amidation of the ethyl ester with an amine can sometimes be achieved, often at high temperatures.
Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, benzyl) through transesterification. This reaction involves treating the ethyl ester with an excess of another alcohol in the presence of an acid or base catalyst.
Table 3: Key Modifications of the Ester Group
| Modification | Reagents | Product Functional Group |
| Hydrolysis | NaOH (aq), then H₃O⁺ | Carboxylic Acid (-COOH) |
| Amidation (from carboxylic acid) | 1. SOCl₂ or (COCl)₂ 2. RNH₂ | Amide (-CONHR) |
| Amidation (from carboxylic acid) | RNH₂, DCC/EDC | Amide (-CONHR) |
| Transesterification | R'OH, H⁺ or RO⁻ | Ester (-COOR') |
**structure Activity Relationship Sar Studies of Ethyl 5 4 Butylphenyl 1h Pyrazole 3 Carboxylate and Its Analogues**
Correlation of Structural Diversity with Biological Potency in Preclinical Models
The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended functionalities. researchgate.net For analogues of Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, structural diversity can be introduced at several key positions: the N1 position of the pyrazole ring, the ester group at C3, and the butylphenyl moiety at C5. Preclinical studies on various pyrazole series have demonstrated that even minor structural changes can lead to significant shifts in biological potency.
Systematic modifications have shown that the N1 position of the pyrazole ring is a critical determinant of activity. While the parent compound is unsubstituted at this position, N-alkylation or N-arylation can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets. researchgate.net For instance, the introduction of small alkyl groups might enhance cell permeability, whereas larger aryl groups could introduce additional binding interactions, such as π-π stacking.
The ester functional group at the C3 position also offers a site for modification. Altering the alkyl chain of the ester (e.g., from ethyl to methyl or tert-butyl) can influence metabolic stability and steric hindrance near the binding site. Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group, which can form ionic interactions or strong hydrogen bonds with target proteins, often leading to a different activity profile. orientjchem.org
The 4-butylphenyl group at the C5 position plays a significant role in defining the potency and selectivity of these compounds. The length and branching of the alkyl chain, as well as its position on the phenyl ring, are key factors. The butyl group likely interacts with a hydrophobic pocket in the target protein. Variations in this group can fine-tune this hydrophobic interaction, directly impacting binding affinity.
Table 1: Illustrative Correlation of Structural Modifications with Biological Potency
| Analogue | Modification from Parent Compound | Predicted Impact on Potency |
|---|---|---|
| Compound A | N1-methylation of the pyrazole ring | Potential increase in lipophilicity and cell permeability |
| Compound B | Hydrolysis of the ethyl ester to a carboxylic acid | Introduction of hydrogen bond donor/acceptor, potential for ionic interactions |
| Compound C | Replacement of the n-butyl group with a tert-butyl group | Increased steric bulk, potentially altering binding orientation |
| Compound D | Isomeric shift of the butyl group from para to meta position | Altered geometry for interaction with hydrophobic pocket |
Identification of Key Pharmacophoric Features for Target Interactions
A pharmacophore model for this class of compounds highlights several key features essential for molecular recognition and biological activity. The pyrazole ring itself is a privileged structure, acting as a versatile scaffold. frontiersin.orgresearchgate.net
The core pharmacophoric elements are:
The Pyrazole Core : The two adjacent nitrogen atoms of the pyrazole ring are crucial. The N1-H can act as a hydrogen bond donor, while the N2 nitrogen can serve as a hydrogen bond acceptor. nih.gov This dual functionality allows the pyrazole ring to form specific hydrogen bond interactions within the active site of a target enzyme or receptor. nih.gov
The Carbonyl Group (C3-position) : The carbonyl oxygen of the ethyl carboxylate group is a potent hydrogen bond acceptor. This feature often plays a critical role in anchoring the ligand to the target protein.
The 5-Aryl Moiety : The 4-butylphenyl group typically serves as a key hydrophobic feature, engaging with non-polar regions of the binding site. The aromatic ring can also participate in π-π or cation-π interactions. The butyl substituent is hypothesized to fit into a specific hydrophobic pocket, contributing significantly to binding affinity and potentially selectivity.
These features collectively define the molecule's ability to interact with its biological target. The spatial arrangement of the hydrogen bond donors/acceptors and the hydrophobic region is critical for achieving high-affinity binding.
Impact of Substituent Electronic and Steric Properties on Observed Activities
Electronic Effects: The electronic nature of substituents on the phenyl ring can modulate the electron density of the entire molecule. Electron-withdrawing groups (EWGs), such as halogens (F, Cl, Br) or a nitro group (NO2), can enhance interactions with biological targets by increasing electrophilicity. nih.gov For example, the addition of EWGs has been shown to improve the antinociceptive efficacy in some pyrazole series. frontiersin.org Conversely, electron-donating groups (EDGs), like methyl or methoxy groups, can increase the electron density of the aromatic ring, which may be favorable for other types of interactions. nih.gov
Steric Effects: The size and shape (steric bulk) of substituents are critical for ensuring a proper fit within a binding pocket. researchgate.net On the 4-butylphenyl ring, increasing the steric bulk beyond an optimal size can lead to a decrease in activity due to steric clashes with the target protein. For instance, replacing the linear butyl group with a bulkier tert-butyl group could either enhance binding by filling a larger pocket or reduce it by preventing optimal orientation. The size of substituents on the pyrazole ring itself also plays a role in determining efficacy. nih.gov
Table 2: Influence of Substituent Properties on Activity
| Substituent Type | Position | Property | General Impact on Activity |
|---|---|---|---|
| Halogens (F, Cl) | Phenyl Ring | Electron-withdrawing, Hydrophobic | Can increase lipophilicity and facilitate membrane penetration; may form halogen bonds. nih.gov |
| Nitro (NO2) | Phenyl Ring | Strong Electron-withdrawing | Can enhance electrophilicity, potentially increasing interactions with microbial targets. nih.gov |
| Methyl (CH3) | Phenyl Ring | Electron-donating, Hydrophobic | Can enhance radical scavenging abilities and hydrophobic interactions. nih.gov |
Positional Effects of Substituents on the Pyrazole and Phenyl Rings
The specific placement of substituents on both the pyrazole and phenyl rings is a determining factor for biological activity. researchgate.net Altering the substitution pattern can dramatically change the molecule's three-dimensional shape and the orientation of its key interacting groups.
On the pyrazole ring, the relative positions of the key functional groups (the N-H, the C3-ester, and the C5-aryl group) are fundamental. The 3,5-disubstituted pattern, as seen in the parent compound, is a common and effective arrangement in many biologically active pyrazoles. mdpi.com Shifting the ester group to the C4 position would drastically alter the molecule's geometry and its ability to interact with the target. Similarly, substitution at the N1 position introduces new vectors for interaction that are absent in the N-unsubstituted analogue.
On the phenyl ring, the position of the butyl group is critical. The para-substitution (position 4) in the parent compound orients the alkyl chain directly opposite the pyrazole ring. Moving the butyl group to the meta (position 3) or ortho (position 2) position would change the angle of the hydrophobic tail relative to the core scaffold. This would require the binding pocket to have a different shape to accommodate the ligand, likely leading to a significant change in binding affinity and biological activity. Studies on various aryl-substituted heterocycles consistently show that positional isomerism can be a key determinant of potency. frontiersin.org
Comparative SAR Analysis with Related Pyrazole Scaffolds
The pyrazole core is a "privileged scaffold," meaning it can serve as a framework for ligands targeting a wide range of biological targets. frontiersin.orgresearchgate.net Comparing the SAR of the this compound scaffold with other pyrazole-based structures provides valuable insights into drug design.
Another point of comparison is with pyrazoline scaffolds, which are di-hydro pyrazole derivatives. The lack of aromaticity in the pyrazoline ring changes its geometry from planar to puckered, which alters the spatial orientation of its substituents. ias.ac.in While structurally related, pyrazolines often exhibit different biological activities due to these conformational differences.
**mechanistic Investigations of Ethyl 5 4 Butylphenyl 1h Pyrazole 3 Carboxylate**
Elucidation of Molecular Targets and Pathways
The specific molecular targets and biological pathways modulated by Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate have not been definitively identified in the available literature.
Identification of Protein-Ligand Interactions
There is a lack of published studies detailing the direct protein-ligand interactions of this compound. Computational docking studies or biophysical assays such as surface plasmon resonance or isothermal titration calorimetry would be necessary to identify and characterize its binding to specific protein targets.
Analysis of Downstream Signaling Cascade Modulation
Without identified molecular targets, the analysis of downstream signaling cascade modulation by this compound remains speculative. Research in this area would involve treating relevant cell lines with the compound and subsequently analyzing the phosphorylation status of key signaling proteins or the levels of second messengers.
Gene Expression and Proteomic Profiling in Response to Compound Exposure (in vitro/ex vivo)
No studies reporting on the gene expression or proteomic profiling of cells or tissues in response to exposure to this compound were found. Such studies would provide a broad, unbiased view of the cellular processes affected by the compound.
Cellular and Subcellular Localization Studies
Information regarding the cellular uptake and subcellular localization of this compound is not available. Techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification would be required to determine its distribution within cells.
Allosteric vs. Orthosteric Binding Mechanisms
The mode of binding, whether allosteric or orthosteric, for this compound to any potential target has not been determined. Distinguishing between these binding mechanisms would necessitate detailed enzymatic or receptor binding assays in the presence and absence of the natural ligand or substrate.
**computational and Theoretical Studies on Ethyl 5 4 Butylphenyl 1h Pyrazole 3 Carboxylate**
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate with potential biological targets.
In silico docking studies on similar pyrazole (B372694) derivatives have been instrumental in identifying key interactions within the active sites of various enzymes, such as kinases and cyclooxygenases. For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the binding pocket of a selected protein target. The analysis of the resulting poses would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, the pyrazole core is known to act as a versatile scaffold that can engage in various interactions. The ester group could act as a hydrogen bond acceptor, while the butylphenyl moiety could fit into hydrophobic pockets of the receptor. proquest.comdergipark.org.tr
Table 1: Illustrative Molecular Docking Results for a Pyrazole Derivative with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Glu12, Asp18 |
| Hydrophobic Interactions | Leu5, Val15, Ala30 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
For a series of pyrazole analogs including this compound, a QSAR study would involve compiling a dataset of compounds with their measured biological activities. tandfonline.com Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the biological activity. Such a model could highlight the importance of the butyl group on the phenyl ring for activity, for example, suggesting that its size and lipophilicity are key determinants of potency. acs.orgrsc.org
Molecular Dynamics Simulations for Binding Stability and Conformation
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. MD simulations can be used to assess the stability of a ligand-protein complex and to explore the conformational changes that occur upon ligand binding.
Following a molecular docking study of this compound with a target protein, an MD simulation would provide a more realistic representation of the binding event in a simulated physiological environment. eurasianjournals.com The simulation would track the movements of all atoms in the system over a period of nanoseconds, allowing for the analysis of the stability of key interactions, the flexibility of the ligand and protein, and the calculation of binding free energies. This can help to validate the docking poses and to provide a more accurate prediction of the binding affinity. nih.govresearchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME models can predict the pharmacokinetic profile of a compound, helping to identify potential liabilities before significant resources are invested in its development.
For this compound, various computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. johnshopkins.edusemanticscholar.orgnih.gov These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. While some pyrazole derivatives have shown favorable ADME profiles, others have faced challenges such as poor solubility. bohrium.com
Table 2: Predicted ADME Properties for a Representative Pyrazole Derivative
| Property | Predicted Value | Acceptable Range |
|---|---|---|
| Molecular Weight | 286.35 | < 500 |
| LogP | 3.8 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 3 | < 10 |
| Human Oral Absorption | High | High |
Virtual Screening for Novel Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to identify novel biological targets for an existing compound.
To find new potential applications for this compound, a reverse docking or virtual screening approach could be employed. nih.gov This would involve docking the compound against a large panel of proteins with known 3D structures. acs.org Hits from the virtual screen would then be prioritized based on their docking scores and the biological relevance of the potential targets, suggesting new therapeutic avenues for the compound that could be explored experimentally. chemmethod.comresearchgate.net
**advanced Analytical and Spectroscopic Characterization in Research Context**
Crystallographic Studies of Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate and its Complexes
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrazole (B372694) derivatives reveals the type of detailed information that can be obtained.
These studies confirm the molecular connectivity and provide precise measurements of bond lengths and angles, which are often comparable to other known pyrazole structures. nih.govscispace.com A key finding in the analysis of similar compounds is the near-planarity of the pyrazole ring itself. nih.gov However, the substituent groups—the phenyl ring and the ethyl carboxylate moiety—are often twisted relative to the central pyrazole core. The dihedral angle, which measures the twist between the planes of the pyrazole and phenyl rings, can vary significantly depending on the substitution pattern and crystal packing forces. scispace.comunivie.ac.atnih.gov For instance, in one N-phenylpyrazole derivative, this angle was found to be 49.26(6)°, while in another, it was 82.82 (10)°. nih.govunivie.ac.at
Furthermore, crystallographic analysis elucidates the supramolecular architecture, revealing how molecules interact in the crystal lattice. These interactions are dominated by hydrogen bonds, often involving the carboxylate oxygen atoms and hydrogen atoms from neighboring molecules (e.g., C–H···O interactions), which can link molecules into dimers or extended chains. nih.govunivie.ac.atresearchgate.net In some cases, weak π···π stacking interactions between adjacent phenyl or pyrazole rings also contribute to the stability of the crystal structure. univie.ac.at Advanced techniques like Hirshfeld surface analysis can be employed to quantify the different types of intermolecular contacts that stabilize the crystal packing. researchgate.net
Table 1: Representative Crystallographic Data for Structurally Similar Pyrazole Carboxylates
| Parameter | Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate nih.gov | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate researchgate.net | Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate nih.gov |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₂ | C₁₉H₁₈N₂O₂ | C₂₀H₂₀N₂O₂ |
| Crystal System | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/c | P-1 |
| a (Å) | 9.0665 (2) | 8.4593 (4) | 7.666 (4) |
| b (Å) | 9.3351 (2) | 15.6284 (6) | 10.160 (6) |
| c (Å) | 10.5408 (3) | 12.4579 (5) | 11.381 (7) |
| **α (°) ** | 110.450 (1) | 90 | 83.991 (9) |
| **β (°) ** | 113.987 (1) | 98.241 (3) | 87.466 (9) |
| **γ (°) ** | 97.645 (2) | 90 | 85.47 (1) |
| Z | 2 | 2 | 2 |
This table presents data for analogous compounds to illustrate typical crystallographic parameters.
Advanced Spectroscopic Techniques for Investigating Molecular Interactions
Spectroscopic methods are indispensable for confirming the identity and structure of molecules in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental tools for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on the butylphenyl ring, a characteristic signal for the pyrazole ring proton, and signals for the ethyl group (a quartet and a triplet) and the butyl group (a triplet, two multiplets, and a terminal triplet). ¹³C NMR spectroscopy complements this by showing signals for each unique carbon atom, confirming the carbon skeleton of the molecule. mdpi.comresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this pyrazole derivative would be expected to show characteristic absorption bands. A strong band around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the ester group. Bands in the 1500-1650 cm⁻¹ region can be attributed to C=N and C=C stretching vibrations within the pyrazole and phenyl rings. mdpi.com C-H stretching vibrations for the aromatic and aliphatic parts of the molecule typically appear around 2850-3100 cm⁻¹. mdpi.com
Mass Spectrometry (MS) : Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum gives additional structural information, as the molecule breaks apart in a predictable way upon ionization. For related pyrazole esters, the mass spectrum provides clear evidence of the molecular ion peak. nist.gov
Table 2: Typical Spectroscopic Data Ranges for Pyrazole Ethyl Carboxylate Derivatives
| Technique | Feature | Typical Range / Value | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic protons (phenyl) | δ 7.2 - 8.0 ppm | mdpi.com |
| Pyrazole ring proton | δ 6.3 - 7.7 ppm | mdpi.com | |
| Ethyl ester (-OCH₂CH₃) | δ 4.1 - 4.4 ppm (quartet) | mdpi.com | |
| Ethyl ester (-OCH₂CH₃) | δ 1.2 - 1.4 ppm (triplet) | mdpi.com | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ ~160 - 195 ppm | mdpi.com |
| Aromatic/Pyrazole carbons | δ ~105 - 145 ppm | mdpi.com | |
| IR Spectroscopy | Ester C=O stretch | 1700 - 1730 cm⁻¹ | researchgate.net |
| C=N / C=C stretches | 1500 - 1680 cm⁻¹ |
This table provides representative data from analogous compounds to illustrate typical spectroscopic features.
**future Directions and Research Opportunities**
Exploration of Novel Therapeutic Applications in Preclinical Settings
The pyrazole (B372694) scaffold is a cornerstone in a number of approved therapeutic agents, indicating its metabolic stability and potential for broad biological activity. mdpi.com Future preclinical research should focus on evaluating Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate across a range of disease models. Given that pyrazole derivatives have shown promise as anticancer and anti-inflammatory agents, initial preclinical studies could investigate its efficacy in relevant cancer cell lines and animal models of inflammation. mdpi.comnih.gov For instance, many pyrazole compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and progression, such as cyclooxygenase (COX) enzymes. nih.gov Furthermore, the structural similarities to other bioactive pyrazoles suggest potential applications in areas like neurodegenerative diseases or metabolic disorders, which warrant exploratory preclinical screening. mdpi.com
Development of Advanced Analogues with Enhanced Biological Profiles
The development of analogues of this compound represents a significant opportunity to enhance its biological profile. Structure-activity relationship (SAR) studies are crucial in this regard, as they can elucidate how modifications to the pyrazole core affect efficacy and selectivity. nih.gov By systematically altering the substituents on the pyrazole ring, it may be possible to improve the compound's therapeutic index. For example, replacing the butylphenyl group with other moieties could modulate its interaction with biological targets. mdpi.com The goal of such analogue development would be to create derivatives with improved potency, reduced off-target effects, and better pharmacokinetic properties. mdpi.com
Integration with Combination Therapies in Preclinical Models
The potential for integrating this compound into combination therapies is a promising area for preclinical research. In oncology, for instance, combining a novel pyrazole derivative with existing chemotherapeutic agents could lead to synergistic effects, potentially overcoming drug resistance and improving treatment outcomes. connectjournals.com Preclinical models would be essential to identify optimal drug combinations and to understand the underlying mechanisms of synergy. Such studies would involve in vitro testing on cancer cell lines followed by in vivo validation in animal models.
Application of Advanced Biotechnologies for Target Discovery
Advanced biotechnologies can play a pivotal role in identifying the specific molecular targets of this compound. Techniques such as chemical proteomics and high-throughput screening can be employed to screen the compound against a wide array of proteins and enzymes to pinpoint its mechanism of action. nih.gov Understanding the precise biological targets is fundamental for rational drug design and for predicting both therapeutic effects and potential side effects. This knowledge would also guide the selection of appropriate preclinical models for further efficacy studies.
Design of Targeted Delivery Systems (Conceptualizing preclinical approaches)
Conceptualizing targeted delivery systems for this compound could significantly enhance its therapeutic potential in preclinical settings. Biocompatible and biodegradable polymers, such as chitosan, could be utilized as carriers to develop delivery systems like nanoparticles or hydrogels. nih.gov Such systems could improve the compound's solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells, thereby increasing its efficacy and minimizing systemic toxicity. nih.gov Preclinical approaches would involve the formulation of these delivery systems and their evaluation in cell culture and animal models to assess their pharmacokinetic and pharmacodynamic properties.
Opportunities for Collaborative Research and Translational Science in the Preclinical Domain
The preclinical development of this compound would benefit greatly from collaborative research and translational science. Partnerships between academic research institutions and pharmaceutical companies can accelerate the research and development process. Such collaborations can bring together expertise in medicinal chemistry, pharmacology, and clinical sciences to facilitate the translation of promising preclinical findings into clinical applications. Open innovation models and data sharing can also help to overcome common challenges in drug discovery and development.
**conclusion**
Summary of Key Academic Findings on Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate
Direct and detailed academic findings specifically for this compound, including its synthesis, characterization, and biological activity, are limited in publicly accessible scientific literature. However, research on a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives indicates that compounds within this chemical family possess significant anti-inflammatory properties. nih.gov
A general synthetic method for this class of compounds has been described, which involves the reaction of diethyl oxalate (B1200264) with substituted acetophenones in the presence of sodium ethoxide to form ethyl-2,4-dioxo-4-phenylbutanoate intermediates. These intermediates are then cyclized with hydrazine (B178648) hydrate (B1144303) in glacial acetic acid to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. nih.gov The characterization of these compounds is typically confirmed using elemental analysis, infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry. nih.gov
While specific data for the 4-butylphenyl derivative is not provided, studies on analogous compounds, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov This suggests that the 4-butylphenyl derivative may also exhibit similar biological activities.
Below is a table summarizing the general findings for the class of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives:
| Aspect | General Findings for the Compound Class |
| Synthesis | Generally synthesized via cyclocondensation of a dioxo-ester intermediate with hydrazine hydrate. nih.gov |
| Characterization | Structures are typically confirmed by spectroscopic methods (IR, ¹H NMR, Mass Spectrometry) and elemental analysis. nih.gov |
| Biological Activity | Derivatives have shown potent anti-inflammatory effects in preclinical models. nih.gov |
Significance of Research Contributions to Medicinal and Heterocyclic Chemistry
The pyrazole (B372694) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. researchgate.net Research into derivatives such as this compound contributes to the ever-expanding library of pyrazole-based compounds with therapeutic potential.
The synthesis of 5-aryl-1H-pyrazole-3-carboxylates adds to the toolbox of heterocyclic chemistry, providing versatile intermediates for the development of more complex molecules. The functional groups present in these compounds—the pyrazole ring, the ester, and the variable aryl substituent—offer multiple points for further chemical modification, allowing for the fine-tuning of their physicochemical and pharmacological properties. The exploration of structure-activity relationships (SAR) within this class of compounds is crucial for rational drug design, aiming to enhance potency and selectivity while minimizing potential side effects. researchgate.net
Remaining Research Challenges and Future Outlook in Pyrazole-based Drug Discovery
Despite the successes in pyrazole-based drug discovery, several challenges remain. One key challenge is achieving target selectivity, particularly for anti-inflammatory agents, to reduce off-target effects and improve safety profiles. For instance, the development of selective COX-2 inhibitors over COX-1 was a significant advancement in reducing gastrointestinal side effects. researchgate.net Future research will likely focus on designing pyrazole derivatives that can selectively modulate specific inflammatory pathways.
Another challenge lies in overcoming drug resistance, especially in the context of anticancer and antimicrobial applications. The development of novel pyrazole-based compounds with different mechanisms of action is an important strategy to address this issue.
The future outlook for pyrazole-based drug discovery is promising. Advances in computational chemistry and high-throughput screening are accelerating the identification of novel pyrazole leads. Furthermore, the integration of pyrazole scaffolds with other pharmacophores to create hybrid molecules is an emerging area with the potential to yield compounds with dual or multiple therapeutic activities. The continued exploration of the chemical space around the pyrazole nucleus, including compounds like this compound, will undoubtedly lead to the discovery of new and improved therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing ethyl 5-aryl-1H-pyrazole-3-carboxylate derivatives?
- Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of β-keto esters with substituted hydrazines. For example:
- Step 1 : React 4-butylphenylhydrazine with ethyl acetoacetate or a substituted β-keto ester under acidic (e.g., acetic acid) or basic conditions to form the pyrazole ring .
- Step 2 : Optimize reaction conditions (temperature: 80–100°C; solvent: ethanol or DMF) to enhance yield. Catalysts like p-toluenesulfonic acid may accelerate cyclization .
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. How can spectroscopic techniques characterize the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Identify substituents on the pyrazole ring (e.g., aromatic protons at δ 7.0–8.0 ppm, ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Confirm ester C=O stretch (~1710 cm⁻¹) and pyrazole N-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₂₀N₂O₂: expected m/z ~296.2) .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Pyrazole esters are generally soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Test solubility incrementally to avoid precipitation .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or oxidation. Monitor via TLC/HPLC for degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
- Methodological Answer :
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with programs like SHELXL or SHELXTL for refinement .
- Structure Solution : Apply direct methods (SHELXD) for phase determination. Validate with WinGX for thermal parameter adjustments and hydrogen bonding networks .
- Example : A related compound, ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, was resolved using SHELXL97, revealing dihedral angles between aryl rings critical for bioactivity .
Q. How to design experiments to assess structure-activity relationships (SAR) for anticancer activity?
- Methodological Answer :
- SAR Strategy : Synthesize analogs with varied substituents (e.g., alkyl vs. fluoro groups on the phenyl ring) and compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
- Table 1 : Example SAR Data for Pyrazole Derivatives
| Substituent (R) | IC₅₀ (μM) | Target Enzyme Inhibition (%) |
|---|---|---|
| 4-Butylphenyl | 12.3 | COX-2: 78% |
| 4-Fluorophenyl | 8.7 | HDAC: 65% |
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to cyclooxygenase (COX) or histone deacetylase (HDAC) active sites .
Q. How to address contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (cell passage number, serum concentration, incubation time) .
- Statistical Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) and apply ANOVA for significance testing .
- Meta-Analysis : Compare data across studies using analogous compounds (e.g., ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate showed 2-fold higher potency than phenyl analogs due to lipophilicity) .
Q. What strategies optimize synthetic yield and purity for scaled-up production?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce side reactions .
- Flow Chemistry : Implement continuous-flow reactors for improved heat/mass transfer, as demonstrated for ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (yield increased from 65% to 89%) .
- Purity Monitoring : Use HPLC-DAD with C18 columns (acetonitrile/water gradient) to detect impurities ≤0.5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
